molecular formula C16H10ClNO5S B12802224 Benzenesulfonic acid, 4-((3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)amino)- CAS No. 22295-75-6

Benzenesulfonic acid, 4-((3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)amino)-

Cat. No.: B12802224
CAS No.: 22295-75-6
M. Wt: 363.8 g/mol
InChI Key: MLYBSSZMMDAHIS-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, 4-((3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)amino)- is an organosulfur compound. It is a derivative of benzenesulfonic acid, characterized by the presence of a 3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl group attached to the amino group on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, 4-((3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)amino)- typically involves the sulfonation of benzene using concentrated sulfuric acid. This process is a classic example of aromatic sulfonation, which is a crucial reaction in industrial organic chemistry . The reaction conditions often include high temperatures and the use of catalysts to facilitate the sulfonation process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale sulfonation reactors where benzene is treated with sulfuric acid under controlled conditions. The process may also include steps to purify the product and remove any by-products formed during the reaction.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 4-((3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)amino)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can undergo substitution reactions, where the sulfonic acid group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted benzenesulfonic acids, depending on the type of reaction and the reagents used.

Scientific Research Applications

Benzenesulfonic acid, 4-((3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)amino)- has several scientific research applications:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 4-((3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)amino)- involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonic acid, 4-((3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)amino)- is unique due to the presence of the 3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl group, which imparts specific chemical and biological properties. This structural feature distinguishes it from other benzenesulfonic acid derivatives and contributes to its diverse applications in research and industry.

Properties

CAS No.

22295-75-6

Molecular Formula

C16H10ClNO5S

Molecular Weight

363.8 g/mol

IUPAC Name

4-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]benzenesulfonic acid

InChI

InChI=1S/C16H10ClNO5S/c17-13-14(16(20)12-4-2-1-3-11(12)15(13)19)18-9-5-7-10(8-6-9)24(21,22)23/h1-8,18H,(H,21,22,23)

InChI Key

MLYBSSZMMDAHIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NC3=CC=C(C=C3)S(=O)(=O)O

Origin of Product

United States

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